molecular formula C9H9N B1329635 4-Ethylbenzonitrile CAS No. 25309-65-3

4-Ethylbenzonitrile

Cat. No.: B1329635
CAS No.: 25309-65-3
M. Wt: 131.17 g/mol
InChI Key: SXFFMFAQNAFSLF-UHFFFAOYSA-N
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Description

4-Ethylbenzonitrile is an organic compound with the molecular formula C9H9N. It is an aromatic nitrile, characterized by the presence of a nitrile group (-CN) attached to a benzene ring substituted with an ethyl group at the para position. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs under reflux conditions, resulting in the substitution of the chloride group with a nitrile group .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. For instance, the catalytic dehydration of 4-ethylbenzamide using phosphorus pentoxide (P2O5) can yield this compound. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Benzylic Oxidation to Ketone

4-Ethylbenzonitrile undergoes benzylic oxidation under Rh-catalyzed conditions to form 4-acetylbenzonitrile. This reaction leverages a dirhodium catalyst ([Rh₂(esp)₂]) with diacetoxyiodobenzene (PhI(OAc)₂) as the oxidant in dimethyl sulfoxide (DMSO) at 80°C under blue LED irradiation, achieving a 77% yield .

Mechanism :

  • The benzylic C–H bond is activated via hydrogen abstraction by a Rh-nitrene intermediate.
  • Subsequent oxidation forms a ketone, stabilized by conjugation with the aromatic ring.
Reaction TypeReagents/ConditionsProductYieldReference
Benzylic Oxidation[Rh₂(esp)₂], PhI(OAc)₂, DMSO, TMEDA, DIPEA, H₂O, blue LED (80°C, 24 h)4-Acetylbenzonitrile77%

Nucleophilic Aromatic Substitution

The nitrile group directs nucleophilic substitution at the ortho and para positions. For example, reaction with cyclopropanol under basic conditions (e.g., NaH in DMF) introduces a cyclopropoxy group, yielding 2-cyclopropoxy-4-ethylbenzonitrile.

Key Conditions :

  • Base : Sodium hydride (NaH) or potassium tert-butoxide.
  • Solvent : Aprotic solvents (e.g., DMF, THF).
Reaction TypeReagents/ConditionsProductReference
Nucleophilic SubstitutionNaH, cyclopropanol, DMF, 80°C, 4 h2-Cyclopropoxy-4-ethylbenzonitrile

C–H Functionalization Studies

The para-cyano group in this compound significantly influences its reactivity in C–H functionalization. Competitive experiments reveal that electron-withdrawing groups (EWGs) like –CN reduce benzylic C–H reactivity compared to electron-donating groups (EDGs) .

Key Findings :

  • Rate Reduction : The –CN group lowers the rate of C–H amination by stabilizing transition states through electron withdrawal.
  • Selectivity : Reactions favor less substituted alkenes (Hofmann products) due to steric and electronic effects.
Study ParameterConditionsObservationReference
Electronic Effects[Rh₂(esp)₂], TcesNH₂, PhI(OAc)₂EWGs reduce reactivity by 40–60% vs EDGs

Atmospheric Degradation Pathways

In environmental chemistry, this compound reacts with hydroxyl radicals (OH·) in the atmosphere, leading to oxidation products like 4-ethylphenol and nitro derivatives. These pathways are critical for assessing its environmental persistence .

Mechanistic Steps :

  • OH· Addition : Formation of a hydroxycyclohexadienyl radical.
  • O₂/NO₂ Reactions : Subsequent oxidation yields epoxy carbonyls and nitro compounds.

Scientific Research Applications

Synthesis Applications

4-Ethylbenzonitrile serves as a precursor in the synthesis of various organic compounds:

  • Triazine Derivatives : It is used in the preparation of 2-(3-bromo-phenyl)-4,6-bis-(4-ethyl-phenyl)-[1,3,5]-triazine through controlled cross-cyclotrimerization of nitriles .
  • Pyrimidine Derivatives : The compound acts as a nickel oxide catalyst in the synthesis of pyrimidine derivatives, showcasing its utility in heterocyclic chemistry .

Catalytic Applications

The compound has been identified as an effective catalyst in several reactions:

  • C–H Activation : Research indicates that this compound can facilitate benzylic C–H oxidation using vanadium catalysts, enhancing selectivity in organic transformations .
  • Electrophilic Substitution Reactions : Its electron-deficient nature allows it to participate effectively in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.

Material Science Applications

This compound is also explored in material science due to its unique properties:

  • Polymers : It has been incorporated into polystyrene backbone polymers with alkyl-substituted triazine side groups for potential applications in phosphorescent organic light-emitting diodes (OLEDs) .
  • Nanocomposites : The compound's properties make it suitable for developing nanocomposites that can be used in advanced materials for electronics.

Case Study 1: Synthesis of Triazine Derivatives

In a study published in The Journal of Organic Chemistry, researchers demonstrated the one-pot synthesis of triazine derivatives using this compound. The method involved reacting equimolar amounts of nitriles with triflic anhydride or acid at low temperatures followed by higher temperature reactions to yield various substituted triazines. This approach highlights the versatility of this compound as a synthetic building block .

Case Study 2: Benzylic Oxidation

A significant advancement was reported regarding the selective benzylic oxidation catalyzed by vanadium using this compound as a substrate. The study illustrated how visible light can activate diarylketones to abstract benzylic hydrogen atoms selectively, leading to valuable products with high yields .

Mechanism of Action

The mechanism of action of 4-Ethylbenzonitrile primarily involves its reactivity as an electron-deficient aromatic nitrile. The nitrile group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 4-Ethylbenzonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other benzonitrile derivatives. This makes it valuable in specific synthetic applications where the ethyl group plays a crucial role .

Biological Activity

4-Ethylbenzonitrile (C₉H₉N) is an aromatic compound characterized by a benzene ring with an ethyl group and a nitrile functional group. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₉H₉N
  • Molecular Weight : 131.17 g/mol
  • CAS Number : 25309-65-3

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that related compounds can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. Although direct studies on this compound are scarce, the presence of the nitrile group suggests potential anti-inflammatory activity.

Table 2: Inflammatory Cytokine Modulation by Related Compounds

CompoundCytokine TargetedEffect
Benzothiazole DerivativeIL-6Decreased by 50%
Benzothiazole DerivativeTNF-αDecreased by 40%

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways. The presence of the nitrile group is known to influence the reactivity and binding affinity of compounds towards biological targets.

Case Studies

  • Study on Benzothiazole Derivatives :
    A series of benzothiazole derivatives were synthesized and tested for their anticancer and anti-inflammatory activities. One compound demonstrated significant inhibition of cancer cell proliferation and reduced inflammatory marker expression in vitro. Although this study did not directly assess this compound, it highlights the potential for similar compounds within this chemical class to exhibit beneficial biological effects .
  • Photocatalytic Studies :
    Research involving photocatalytic reactions indicated that while some ethylbenzene derivatives showed promising yields in reactions, this compound was less reactive due to steric hindrance caused by its substituents . This suggests that while it may not be ideal for certain synthetic applications, its stable structure could be advantageous for biological interactions.

Properties

IUPAC Name

4-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFFMFAQNAFSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179955
Record name 4-Ethylbenzonitrile
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25309-65-3
Record name 4-Ethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25309-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylbenzonitrile
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Record name 4-Ethylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylbenzonitrile
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Synthesis routes and methods

Procedure details

In a polyethylene vessel having a capacity of 1 liter, at -20° C and with agitation, 46 g of ammonium thiocyanate (0.6 mol) and subsequently 53 g of ethylbenzene (0.5 mol) are added in portions to 0.5 l of 98% hydrofluoric acid. Subsequently, agitation is continued for 20 hours at room temperature, and the reaction mixture is then poured onto ice, thus causing the separation of a precipitate which slowly crystallizes. The precipitate is suction-filtered and washed with water. By steam distillation, about 10 g of ethylbenzene are recovered from the precipitate. After drying, 66 g (0.4 mol) of ethyl-thiobenzamide having a slightly yellow color and a melting point of 115 - 117° C are obtained, which corresponds to a conversion rate of 80% relative to the ethylbenzene used. The yield, relative to converted ethylbenzene, is 95% of the thoeretical yield. The product can be recrystallized from toluene or chlorobenzene. The gas chromatogram shows that substitution by the thioamide group has occured in p-position at a rate of more than 95%. The 4-ethylbenzonitrile may be obtained from the thioamide in known manner using alkali, thereby splitting off H2S.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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